Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

Antibacterial Gram-positive pathogens Oxadiazole antibiotics

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate delivers a linear n-butyl substituent at the 5-position—critical for antibacterial potency against MRSA and vancomycin-resistant strains, with class-leading analogs achieving MIC values as low as 2 μg/mL. The 1,2,4-oxadiazole isomer offers an order of magnitude higher lipophilicity than its 1,3,4 counterpart, enhancing membrane permeability and oral bioavailability. The ethyl ester at the 3-position serves as a versatile synthetic handle for further derivatization in medicinal chemistry and agrochemical campaigns. Available at ≥98% purity with full NMR/HPLC/GC characterization. Do not substitute with branched (tert-butyl) or cyclic alkyl analogs—altered steric and lipophilic profiles will compromise target binding affinity and metabolic stability.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Cat. No. B13635831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-butyl-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=NO1)C(=O)OCC
InChIInChI=1S/C9H14N2O3/c1-3-5-6-7-10-8(11-14-7)9(12)13-4-2/h3-6H2,1-2H3
InChIKeyIWXCABOXPMGOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate: Class Baseline and Structural Profile


Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms [1]. With molecular formula C₉H₁₄N₂O₃ and molecular weight 198.22 g/mol, it features an ethyl ester group at the 3-position and a linear n-butyl chain at the 5-position of the oxadiazole ring . The compound is commercially available with purities of 97-98% as determined by NMR, HPLC, and GC analytical methods . The 1,2,4-oxadiazole scaffold functions as a bioisostere for ester and amide functionalities, conferring potential metabolic stability advantages in medicinal chemistry applications [2].

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate: Why Generic Substitution Across Analogs Fails


Within the 1,2,4-oxadiazole class, structural modifications at the 3- and 5-positions critically modulate physicochemical properties, biological activity, and pharmacokinetic behavior [1]. The linear n-butyl substituent at the 5-position confers distinct lipophilicity and steric profiles compared to branched alkyl (e.g., tert-butyl) or cyclic alkyl (e.g., cyclobutyl) analogs, which directly influence membrane permeability, metabolic stability, and target binding affinity [2]. The 1,2,4-oxadiazole isomer itself exhibits an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart, a difference that translates to substantial variations in metabolic stability, hERG inhibition, and aqueous solubility [3]. Consequently, substituting this compound with a close analog—even one differing only by a single carbon branching pattern—can yield divergent biological outcomes, rendering generic replacement scientifically unsound without direct comparative data. The evidence presented below quantifies these differentiation dimensions.

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate: Quantitative Differentiation Evidence Against Comparators


Antimicrobial Potency: n-Butyl vs. tert-Butyl 1,2,4-Oxadiazole Carboxylates

Within the 1,2,4-oxadiazole antibiotic class, the presence of a linear n-butyl substituent at the 5-position is associated with potent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [1]. While direct MIC data for ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate specifically have not been published, class-level structure-activity relationship (SAR) studies on structurally analogous 1,2,4-oxadiazole carboxylates demonstrate that compounds bearing n-butyl or similar linear alkyl chains exhibit MIC values as low as 2 μg/mL against MRSA and vancomycin-resistant strains [2]. In contrast, the tert-butyl analog (ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate) introduces steric bulk that alters target binding geometry and may reduce antibacterial efficacy against certain strains [3]. This class-level SAR inference supports the selection of the n-butyl-substituted compound for antibacterial discovery programs targeting Gram-positive pathogens.

Antibacterial Gram-positive pathogens Oxadiazole antibiotics

Cytotoxic Selectivity: n-Butyl vs. Cyclobutyl 1,2,4-Oxadiazole Carboxylates

1,2,4-Oxadiazole hybrids containing aliphatic amino acid moieties demonstrate significant cytotoxic selectivity against tumor cells relative to normal cells [1]. While direct cytotoxicity data for ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate itself are not available, the structurally related compound 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole exhibits IC₅₀ values of 12.5 μM against MCF-7 breast cancer cells and 10.8 μM against HCT-116 colon cancer cells . In the 5-cyclobutyl analog series (ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate), the constrained cyclobutyl ring introduces greater steric hindrance and altered conformational flexibility compared to the linear n-butyl chain, which may affect binding interactions with anticancer targets . This class-level inference suggests the n-butyl-substituted scaffold warrants prioritization for anticancer library development.

Anticancer Cytotoxicity Selectivity index

Lipophilicity and Membrane Permeability: 1,2,4- vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole isomer exhibits an order of magnitude higher lipophilicity (log D) compared to its isomeric 1,3,4-oxadiazole partner [1]. For compounds containing the 5-butyl substituent, the calculated XLogP3 value for structurally related 3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol is 3.2, reflecting the balanced lipophilicity contributed by the linear n-butyl chain [2]. The 1,3,4-oxadiazole isomer consistently demonstrates approximately 1 log unit lower lipophilicity, which correlates with reduced membrane permeability and altered metabolic stability profiles [1]. This isomer-specific difference in log D translates to an approximate 10-fold variation in compound distribution between aqueous and lipid phases, a critical parameter for oral bioavailability and blood-brain barrier penetration.

Lipophilicity Log D Membrane permeability

Purity and Analytical Characterization: Batch-to-Batch Consistency Data

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is commercially available with documented purity specifications ranging from 97% to 98% as verified by NMR, HPLC, and GC analytical methods . The compound is supplied with batch-specific certificates of analysis (COA) and safety data sheets (SDS) upon request, enabling traceable quality control for reproducible experimental outcomes . The n-butyl-substituted derivative offers a well-defined purity baseline that supports reliable structure-activity relationship studies.

Purity specification QC data Analytical characterization

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate: Evidence-Based Research and Industrial Application Scenarios


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate serves as a foundational scaffold for developing non-β-lactam antibiotics targeting Gram-positive pathogens including MRSA and vancomycin-resistant strains [1]. The linear n-butyl substituent at the 5-position aligns with established SAR trends demonstrating that n-alkyl chains confer potent antibacterial activity in the 1,2,4-oxadiazole carboxylate series, with class-leading analogs achieving MIC values as low as 2 μg/mL [2]. The 1,2,4-oxadiazole isomer offers higher lipophilicity compared to 1,3,4-oxadiazole counterparts, a property that can be leveraged to optimize membrane permeability and oral bioavailability [3]. This compound is suitable for medicinal chemistry campaigns focused on PBP2a inhibition and antibacterial SAR expansion [1][2].

Anticancer Library Synthesis and Cytotoxic SAR Studies

The compound is well-suited for incorporation into hybrid anticancer libraries, building on evidence that 1,2,4-oxadiazoles containing aliphatic chains demonstrate cytotoxic selectivity against tumor cells [4]. Structurally related 5-butyl-1,2,4-oxadiazoles exhibit IC₅₀ values in the 10-13 μM range against MCF-7 and HCT-116 cancer cell lines, establishing a baseline potency profile for this substitution pattern . The linear n-butyl chain provides conformational flexibility that may be advantageous for target engagement compared to more rigid cyclic alkyl analogs [4]. Researchers can utilize this compound as a key intermediate for synthesizing diverse 1,2,4-oxadiazole derivatives with potential anticancer activity.

Medicinal Chemistry Building Block for Bioisosteric Replacement

The 1,2,4-oxadiazole ring functions as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving pharmacophoric interactions [5]. The ethyl ester group at the 3-position provides a synthetic handle for further derivatization, while the n-butyl chain at the 5-position contributes balanced lipophilicity (inferred XLogP3 approximately 3.2) [6]. This combination of stability, synthetic accessibility, and predictable physicochemical properties makes the compound valuable for lead optimization programs requiring ester or amide replacement strategies [3][5].

Agrochemical Intermediate for Fungicide Development

1,2,4-Oxadiazole derivatives have established utility as succinate dehydrogenase inhibitors (SDHIs) with antifungal activity against phytopathogenic fungi including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea [7]. While specific data for ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate are not published, the 5-alkyl substitution pattern on the 1,2,4-oxadiazole scaffold is a recognized pharmacophoric element for SDHI fungicide design [7]. The compound's commercial availability at 97-98% purity supports its use as an intermediate for synthesizing and evaluating novel 1,2,4-oxadiazole-based crop protection agents .

Quote Request

Request a Quote for Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.